3-Fluoro-5-(trifluoromethyl)benzoyl chloride

描述

Chemical Structure and Properties

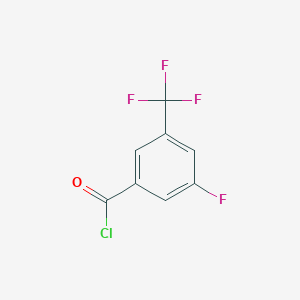

3-Fluoro-5-(trifluoromethyl)benzoyl chloride (CAS 171243-30-4) is a fluorinated aromatic acyl chloride with the molecular formula C₈H₃ClF₄O and a molecular weight of 226.56 g/mol. Its IUPAC name reflects the substitution pattern: a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzoyl chloride backbone. Key physical properties include a boiling point of approximately 170°C, a density of 1.482 g/cm³, and a refractive index of 1.4610 . The compound is classified as a UN 3265 corrosive liquid (Class 8, Packaging Group II) due to its acidic and reactive nature .

Synthesis and Applications This compound is widely used in organic synthesis, particularly in amide coupling reactions for pharmaceuticals and agrochemicals. For example, it reacts with 3-aminobenzamide to form N-(3-carbamoylphenyl)-3-fluoro-5-(trifluoromethyl)benzamide, a reaction facilitated by pyridine and DMAP under inert conditions . It also serves as an intermediate in synthesizing methyl 2-chloro-5-{[3-fluoro-5-(trifluoromethyl)benzoyl]amino}benzoate, highlighting its role in building complex aromatic systems .

属性

IUPAC Name |

3-fluoro-5-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-5(8(11,12)13)3-6(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAKSLBTFLVNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333987 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171243-30-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Thionyl Chloride-Mediated Chlorination

The most widely employed method involves treating 3-fluoro-5-(trifluoromethyl)benzoic acid with excess thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, where SOCl₂ acts as both solvent and reagent.

Procedure :

-

Reaction Setup : Combine 1 mol of 3-fluoro-5-(trifluoromethyl)benzoic acid with 3–5 mol equivalents of SOCl₂ in anhydrous dichloromethane (DCM).

-

Catalysis : Add 0.1 mol% dimethylformamide (DMF) to accelerate the reaction.

-

Reflux : Heat the mixture at 60–70°C for 4–6 hours under inert atmosphere.

-

Workup : Remove excess SOCl₂ and DCM via rotary evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 88–92% |

| Purity (HPLC) | >98% |

| Reaction Time | 4–6 hours |

This method is favored for its simplicity and high conversion efficiency.

Oxalyl Chloride as Alternative Reagent

Oxalyl chloride (COCl)₂ offers a less corrosive alternative, particularly suited for large-scale synthesis.

Procedure :

-

Reagent Mixing : Dissolve 1 mol of benzoic acid in dry tetrahydrofuran (THF).

-

Chlorination : Add 1.2 mol equivalents of oxalyl chloride and 0.05 mol% DMF at 0°C.

-

Stirring : Warm to room temperature and stir for 12–16 hours.

-

Isolation : Filter and concentrate under reduced pressure.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–89% |

| Purity (NMR) | >97% |

| Reaction Time | 12–16 hours |

Oxalyl chloride minimizes side reactions but requires longer reaction times.

Reaction Conditions and Optimization

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and reaction homogeneity. Nonpolar solvents (e.g., hexane) are avoided due to poor miscibility.

Temperature and Catalysis

-

Thionyl Chloride : Reflux (60–70°C) ensures complete conversion.

-

Oxalyl Chloride : Room temperature suffices but prolongs reaction duration.

-

DMF Catalysis : Reduces activation energy by stabilizing intermediates.

Industrial-Scale Production Considerations

| Factor | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Cost per kg | $12–15 | $18–22 |

| Corrosivity | High | Moderate |

| Waste Management | HCl/ SO₂ scrubbing | CO/ CO₂ neutralization |

| Throughput (kg/day) | 50–100 | 30–60 |

Continuous flow reactors improve scalability and safety by minimizing reagent handling.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

| Method | Specification |

|---|---|

| HPLC (UV 254 nm) | >98% area purity |

| Titration (NaOH) | 99.0–101.5% |

Applications in Subsequent Reactions

Nucleophilic Acyl Substitution

Reacts with amines to form amides, critical for API synthesis:

化学反应分析

Types of Reactions: 3-Fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-Fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic media at room temperature.

Reduction: Requires anhydrous conditions and the use of strong reducing agents.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

3-Fluoro-5-(trifluoromethyl)benzoic acid: Formed through hydrolysis.

3-Fluoro-5-(trifluoromethyl)benzyl alcohol: Formed through reduction.

科学研究应用

Pharmaceutical Development

3-Fluoro-5-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The incorporation of fluorine into drug molecules can significantly enhance their biological activity and metabolic stability.

- Antiviral Properties: Research indicates that derivatives of this compound exhibit potent inhibitory effects against viruses such as H5N1 and H1N1 influenza. For instance, a specific derivative synthesized from this compound demonstrated significant inhibition of the pathogenicity of these viruses, making it a candidate for antiviral drug development .

- Cancer Treatment: Compounds derived from this compound have shown potential in inhibiting histone deacetylase activity and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical targets in cancer therapy .

Agricultural Chemicals

In agrochemical formulations, this compound is utilized to create effective herbicides and fungicides. Its fluorinated structure contributes to improved efficacy and selectivity, leading to enhanced crop yields.

- Herbicides and Fungicides: The compound's ability to modify biological activity makes it suitable for developing agrochemicals that can target specific pests or diseases while minimizing damage to crops .

Material Science

The compound is also employed in the development of advanced materials, particularly in the fields of polymers and coatings.

- Chemical Stability: The presence of trifluoromethyl groups provides exceptional chemical stability and resistance to environmental factors, making it ideal for applications in harsh conditions .

Synthesis of Fluorinated Compounds

This compound acts as a valuable reagent in synthesizing other fluorinated compounds. These compounds are essential in various industries, including electronics and specialty chemicals.

- Electronics: Fluorinated compounds synthesized using this intermediate are often used in electronic applications due to their unique properties like thermal stability and low surface energy .

Case Study 1: Antiviral Drug Development

A study focused on synthesizing 3-fluoro-5-(trifluoromethyl)-N-(2-(2-thienyl)ethyl)benzamide demonstrated its efficacy against H5N1 influenza virus. The compound was synthesized through a reaction with thiophene-2-ethylamine and showed promising results in inhibiting viral activity, indicating its potential as an antiviral agent .

Case Study 2: Agrochemical Efficacy

Research on agrochemical formulations containing this compound highlighted its role in enhancing the effectiveness of herbicides. Field trials demonstrated improved crop protection against specific weed species without adversely affecting non-target plants .

作用机制

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce the 3-Fluoro-5-(trifluoromethyl)benzoyl moiety into target molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Functional Groups

The reactivity, stability, and applications of benzoyl chloride derivatives are highly influenced by substituent type and position. Below is a comparative analysis:

Table 1: Structural and Physical Properties

Key Observations :

Halogen Effects: Replacing fluorine with chlorine at the 3-position (e.g., 886496-83-9 vs. The 3-chloro-2-fluoro derivative (261763-03-5) exhibits higher steric hindrance and distinct hazards (H315, H319, H335) compared to the target compound’s corrosivity (H314) .

Functional Group Influence: The trifluoromethoxy (-OCF₃) group in 916420-52-5 introduces greater steric bulk and electron-withdrawing capacity than -CF₃, altering solubility and reactivity . Amino-substituted derivatives (e.g., 63498-15-7) exhibit enhanced polarity, making them more reactive in nucleophilic acyl substitutions .

Reactivity and Stability

Table 2: Chemical Reactivity and Handling

- Moisture Sensitivity : The trifluoromethoxy derivative (916420-52-5) requires stringent moisture control due to its acyl chloride group’s hydrolysis susceptibility .

- Thermal Stability : The target compound’s higher boiling point (~170°C) compared to 4-(trifluoromethyl)benzoyl chloride (78–79°C at 16 mmHg) suggests greater thermal stability .

生物活性

3-Fluoro-5-(trifluoromethyl)benzoyl chloride is a fluorinated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a benzoyl chloride moiety substituted with both a fluorine atom and a trifluoromethyl group. The presence of these electronegative groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against a range of pathogens, including bacteria and fungi .

- Antiviral Activity : The compound has been noted for its inhibitory effects on influenza viruses, particularly H1N1 and H5N1 strains. It acts by interfering with viral replication mechanisms .

- Anticancer Potential : Some derivatives have demonstrated antitumor activity, possibly through the inhibition of histone deacetylases and other cancer-related pathways .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in cancer progression and viral replication. For example, it inhibits histone deacetylase activity, which plays a crucial role in gene expression regulation in cancer cells .

- Interaction with Cellular Pathways : It influences various signaling pathways, affecting cell metabolism and proliferation. This interaction can lead to altered gene expression profiles in treated cells .

Antiviral Activity Against Influenza Viruses

A study highlighted the efficacy of this compound derivatives against H1N1 and H5N1 viruses. The compounds were shown to significantly reduce viral titers in vitro, suggesting potential as antiviral agents for influenza treatment .

Antimicrobial Effects

Another research effort evaluated the antimicrobial properties of the compound against several bacterial strains. Results indicated that it exhibited potent activity, particularly against resistant strains, making it a candidate for further development as an antibiotic.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest:

- Absorption and Distribution : The compound is readily absorbed in biological systems due to its lipophilic nature.

- Metabolism : It undergoes metabolic transformations that can enhance or diminish its biological activity.

- Toxicity Profile : While some derivatives show promise, toxicity studies are necessary to evaluate safety for clinical use.

Data Table: Biological Activities Summary

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。